

Sutezolid bacterial protein synthesis inhibition

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Compound Focus: Sutezolid

CAS No.: 168828-58-8

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Key Experimental Data and Clinical Context

Comparative In Vitro Susceptibility Data

A 2021 study provides a direct comparison of the Minimum Inhibitory Concentration (MIC) of **sutezolid** and other oxazolidinones against various Slowly Growing Mycobacteria (SGM) reference strains [1]. The data in the table below demonstrates that **sutezolid** generally exhibits the strongest inhibitory activity.

Mycobacterium Species	Sutezolid MIC (µg/mL)	Linezolid MIC (µg/mL)	Tedizolid MIC (µg/mL)	Delpazolid MIC (µg/mL)
<i>M. avium</i> (ATCC 25291)	0.125	1	0.5	1
<i>M. intracellulare</i> (ATCC 13950)	0.5	4	32	16
<i>M. kansasii</i> (ATCC 12478)	0.25	1	1	2
<i>M. marinum</i> (ATCC 927)	0.5	0.5	0.125	0.25

Mycobacterium Species	Sutezolid MIC ($\mu\text{g/mL}$)	Linezolid MIC ($\mu\text{g/mL}$)	Tedizolid MIC ($\mu\text{g/mL}$)	Delpazolid MIC ($\mu\text{g/mL}$)
<i>M. ulcerans</i> (ATCC 19423)	0.03	0.13	0.13	0.25

Current Clinical Development

Sutezolid is under active clinical investigation in multiple Phase 2 trials to determine its optimal dosing, safety, and efficacy in various combination regimens [2] [3] [4].

- **SUDOCU Trial:** A Phase 2b study investigated **sutezolid** in combination with **bedaquiline, delamanid, and moxifloxacin** for pulmonary tuberculosis. Results published in July 2025 indicated that **sutezolid** enhanced treatment efficacy without causing the severe nerve damage associated with linezolid, marking it as a promising and safer alternative [4] [5].
- **RAD-TB Trial (ACTG A5409):** This is an adaptive platform trial where one segment (Wave 1) is evaluating **sutezolid** at doses of **800 mg and 1600 mg daily** in combination with a **bedaquiline and pretomanid (BPa) backbone**. The goal is to compare its efficacy and safety against the standard of care and other oxazolidinones for drug-susceptible TB [2] [6].

Detailed Experimental Protocol

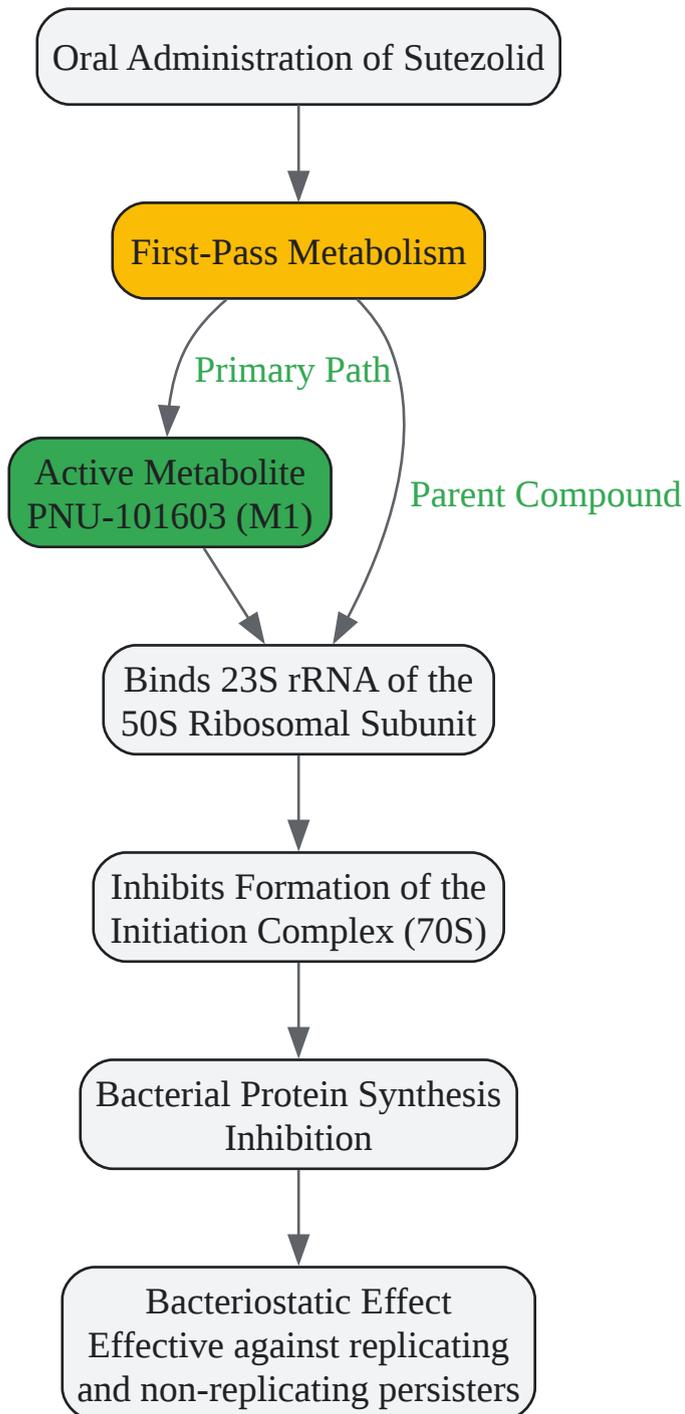
For researchers seeking to evaluate the in vitro activity of **sutezolid**, the following methodology details the broth microdilution technique used to generate the MIC data cited above [1].

- **1. Reagent Preparation**
 - **Compound Stock:** Dissolve **sutezolid** in dimethyl sulfoxide (DMSO) to a stock concentration of **2.56 mg/mL** [1].
 - **Culture Medium:** Use **Cation-adjusted Mueller-Hinton Broth (CAMHB)** supplemented with 5% OADC (oleic acid, albumin, dextrose, catalase) [1].
- **2. Inoculum Preparation**
 - Sub-culture the mycobacterial strain of interest on Löwenstein-Jensen (LJ) medium.
 - Prepare a bacterial suspension equivalent to a **0.5 McFarland standard**.

- Dilute this suspension to achieve a final inoculum of approximately **10⁵ CFU per well** in the microtiter plate [1].
- **3. Broth Microdilution Setup**
 - Prepare a **96-well microtiter plate** with serial two-fold dilutions of **sutezolid**. The tested concentration range is typically from **0.063 µg/mL to 32 µg/mL** [1].
 - Inoculate each well with the prepared bacterial suspension.
 - Include appropriate growth control (bacteria without drug) and sterility control (medium only) wells [1].
- **4. Incubation and Reading**
 - Incubate the plates at **37°C for 7 days** (except for species like *M. marinum*, which require 30°C) [1].
 - After incubation, add **50 µL of 5% Tween 80 and 20 µL of AlamarBlue reagent** to each well.
 - Re-incubate the plate for **24 hours at 37°C** and observe for a color change.
 - **MIC Definition:** The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of antibiotic that **prevents a color change from blue to pink** [1].

Mechanism of Action Workflow

The diagram below illustrates the multi-level mechanism of **sutezolid**, from administration to its bactericidal consequences.



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Sutezolid and its active metabolite, PNU-101603, bind to the peptidyl transferase center on the 23S rRNA of the bacterial 50S ribosomal subunit. This binding physically blocks the formation of the initiation complex (70S), which is a critical first step in protein synthesis, thereby halting the production of essential bacterial proteins [7] [3] [8].

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